Ethyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,10-dihydrophenanthren-2-yl)acetate
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Overview
Description
Ethyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,10-dihydrophenanthren-2-yl)acetate is a complex organic compound that features a boronate ester group. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,10-dihydrophenanthren-2-yl)acetate typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with a boronic acid or ester. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,10-dihydrophenanthren-2-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a boronic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as ethanol or toluene.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various biaryl compounds depending on the coupling partner used.
Scientific Research Applications
Ethyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,10-dihydrophenanthren-2-yl)acetate has several applications in scientific research:
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action for Ethyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,10-dihydrophenanthren-2-yl)acetate primarily involves its reactivity as a boronate ester. In Suzuki-Miyaura cross-coupling reactions, the boronate ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This process involves the formation of a palladium complex, transmetallation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene
Uniqueness
Ethyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,10-dihydrophenanthren-2-yl)acetate is unique due to its specific structural arrangement, which combines a boronate ester with a phenanthrene moiety. This unique structure imparts distinct reactivity and properties, making it valuable in specialized synthetic applications and materials science.
Properties
Molecular Formula |
C24H29BO4 |
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Molecular Weight |
392.3 g/mol |
IUPAC Name |
ethyl 2-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,10-dihydrophenanthren-2-yl]acetate |
InChI |
InChI=1S/C24H29BO4/c1-6-27-22(26)14-16-7-11-20-17(13-16)8-9-18-15-19(10-12-21(18)20)25-28-23(2,3)24(4,5)29-25/h7,10-13,15H,6,8-9,14H2,1-5H3 |
InChI Key |
UHKWFTPLWPLQQM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(CC3)C=C(C=C4)CC(=O)OCC |
Origin of Product |
United States |
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